(Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one
Description
This steroidal derivative features a cyclopenta[a]phenanthrene backbone modified at the 16-position with a (5-methylfuran-2-yl)methylene substituent and a ketone group at the 17-position.
Properties
IUPAC Name |
(16Z)-10,13-dimethyl-16-[(5-methylfuran-2-yl)methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O2/c1-16-7-9-19(27-16)14-17-15-22-20-10-8-18-6-4-5-12-24(18,2)21(20)11-13-25(22,3)23(17)26/h7,9,14,18,20-22H,4-6,8,10-13,15H2,1-3H3/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXCDVZHMMFRAL-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2CC3C4CCC5CCCCC5(C4CCC3(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/CC3C4CCC5CCCCC5(C4CCC3(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-10,13-dimethyl-16-((5-methylfuran-2-yl)methylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is . Its structure includes a cyclopenta[a]phenanthrene backbone with a furan ring substitution, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antiproliferative Effects : Studies have shown that derivatives of similar structures can inhibit the growth of cancer cell lines. For instance, compounds with furan substitutions have demonstrated cytotoxic effects against hormone-dependent cancer cells such as LNCaP and T47-D, with IC50 values indicating significant potency .
- Mechanisms of Action : The biological activity often involves the modulation of steroid receptors. Compounds similar to this compound have been studied for their ability to bind to estrogen and androgen receptors, influencing cell proliferation and apoptosis .
Antiproliferative Studies
A series of studies have evaluated the antiproliferative effects of compounds related to this compound. The following table summarizes key findings from relevant studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | LNCaP | 10.20 | Induces apoptosis via receptor modulation |
| Compound B | T47-D | 1.33 | Alters cell cycle progression |
| Compound C | PC-3 | 3.29 | Inhibits androgen receptor signaling |
These results highlight the potential efficacy of this compound in targeting specific cancer cell lines.
Case Studies
In one notable case study, researchers synthesized several derivatives of this compound and evaluated their biological activity in vitro. The study utilized the MTT assay to assess cell viability after treatment with varying concentrations of the compounds over a 72-hour period. Results indicated that certain derivatives significantly reduced cell viability in LNCaP and T47-D cells compared to controls .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 5-methylfuran group at C16 distinguishes the target compound from chlorinated (e.g., 2-/4-chlorobenzylidene in ) or methylene () analogs. The furan’s electron-rich aromatic system may enhance solubility in polar solvents compared to chlorinated derivatives.
2.2. Physicochemical Properties
- Molecular Weight : The target compound (~402.5 g/mol) is lighter than chlorobenzylidene derivatives (412.2 g/mol, ) due to the furan’s lower atomic mass compared to chlorine.
- Spectral Characteristics : While direct MS data are unavailable, analogous compounds (e.g., 5b in : m/z 413.4 [M+H]+) suggest the target compound would exhibit a comparable ESI-MS profile with a prominent [M+H]+ peak near m/z 403.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
